molecular formula C11H19ClN4 B020873 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole CAS No. 73963-42-5

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Cat. No.: B020873
CAS No.: 73963-42-5
M. Wt: 242.75 g/mol
InChI Key: INTQSGGUSUSCTJ-UHFFFAOYSA-N
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Description

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole: is a chemical compound with the molecular formula C11H19ClN4 It is a tetrazole derivative, characterized by the presence of a tetrazole ring substituted with a 4-chlorobutyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole typically involves the reaction of 4-chlorobutylamine with cyclohexyl isocyanide and sodium azide under appropriate conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 4-chlorobutyl group. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The tetrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Products: Formation of azides, nitriles, and amines.

    Oxidation Products: Formation of oxidized tetrazole derivatives.

    Reduction Products: Formation of reduced tetrazole derivatives.

Scientific Research Applications

Chemistry: 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as a ligand for specific biological targets, leading to the development of new drugs for various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, influencing signal transduction pathways.

    Ion Channels: The compound may interact with ion channels, affecting cellular ion homeostasis.

Comparison with Similar Compounds

    5-(4-Chlorobutyl)-1H-Tetrazole: Lacks the cyclohexyl group, making it less hydrophobic.

    1-Cyclohexyl-1H-Tetrazole: Lacks the 4-chlorobutyl group, reducing its reactivity in substitution reactions.

    5-(4-Bromobutyl)-1-Cyclohexyl-1H-Tetrazole: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.

Uniqueness: 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole is unique due to the combination of the 4-chlorobutyl and cyclohexyl groups. This combination imparts specific chemical and physical properties, such as increased hydrophobicity and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(4-chlorobutyl)-1-cyclohexyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTQSGGUSUSCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459132
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
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Molecular Weight

242.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73963-42-5
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73963-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
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Record name 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
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Synthesis routes and methods

Procedure details

A stirred solution of N-cyclohexyl-5-chloropentanamide (4.36 g, 0.020 mol) in benzene (30 ml) at 0° C. was treated with phosphorous pentachloride (4.4 g, 0.021 mol) in portions over 10 minutes. When the addition was complete the reaction was stirred for an additional 2 hours at 18° C. The solution was then cooled to 0° C. and treated with a solution of hydrazoic acid (0.04 mol) in benzene (50 ml) (prepared according to the method described in Reagents for Organic Synthesis, Volume 1, L. F. Fieser and M. Fieser, John Wiley and Sons (New York: 1967). The resulting solution was stirred at 0° C. for an additional 1.5 hours and at 18° C. for 48 hours and then heated under reflux for an additional 3 hours. The solvent was evaporated off under reduced pressure and the resulting residue was dissolved in ethyl acetate (250 ml). The resulting solution was washed with saturated aqueous sodium hydrogen carbonate (3×100 ml), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude product. The crude product was purified by recrystallization from ethyl acetate-hexane to yield 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a colorless crystalline solid, having a melting point of 50°-51° C. and the following physical characteristics:
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential genotoxic concerns associated with 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole?

A: this compound contains a primary alkyl chloride group, a structural feature known to raise concerns about potential genotoxic activity []. Genotoxic substances can damage DNA, potentially leading to mutations and increasing cancer risk. Therefore, regulatory agencies often request strict control of this impurity in the final active pharmaceutical ingredient (API) of Cilostazol.

Q2: How is the presence of this compound monitored in Cilostazol?

A: A validated HPLC/MS limit test method has been developed to specifically detect and quantify this compound in both Cilostazol API and commercially available drug products []. This method ensures that the levels of this potential genotoxic impurity remain below the established regulatory limits.

Q3: What is the synthetic route for this compound?

A: The synthesis of this compound begins with tetrahydro-2H-pyran-2-one and cyclohexylamine reacting to form N-cyclohexyl-5-hydroxy-pentanamide []. Subsequently, phosphorus pentachloride (PCl5) is added, and the reaction proceeds with sodium azide (NaN3) in the presence of pyridine as a phase-transfer catalyst, yielding the final compound with a total yield of 76.7% [].

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